molecular formula C7H7BrOS B13580024 3-(5-Bromothiophen-2-yl)propanal

3-(5-Bromothiophen-2-yl)propanal

Cat. No.: B13580024
M. Wt: 219.10 g/mol
InChI Key: CNWJNMSFULGRMF-UHFFFAOYSA-N
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Description

3-(5-Bromothiophen-2-yl)propanal is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a propanal group at the 3-position makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(5-Bromothiophen-2-yl)propanal can be synthesized through several methods. One common approach involves the bromination of 2-thiophenecarboxaldehyde followed by a Grignard reaction to introduce the propanal group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and Grignard reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromothiophen-2-yl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products Formed

    Oxidation: 3-(5-Bromothiophen-2-yl)propanoic acid.

    Reduction: 3-(5-Bromothiophen-2-yl)propanol.

    Substitution: 3-(5-Methoxythiophen-2-yl)propanal.

Scientific Research Applications

3-(5-Bromothiophen-2-yl)propanal has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-2-yl)propanal involves its interaction with specific molecular targets and pathways. The bromine atom and aldehyde group enable it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Bromothiophen-2-yl)propanal is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

3-(5-bromothiophen-2-yl)propanal

InChI

InChI=1S/C7H7BrOS/c8-7-4-3-6(10-7)2-1-5-9/h3-5H,1-2H2

InChI Key

CNWJNMSFULGRMF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CCC=O

Origin of Product

United States

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